molecular formula C10H14F2N6S B14328499 Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((ethylamino)-1,3,5-triazin-2-yl)amino)-2-methyl- CAS No. 103428-01-9

Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((ethylamino)-1,3,5-triazin-2-yl)amino)-2-methyl-

Katalognummer: B14328499
CAS-Nummer: 103428-01-9
Molekulargewicht: 288.32 g/mol
InChI-Schlüssel: HYCDWGHRECTRNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((ethylamino)-1,3,5-triazin-2-yl)amino)-2-methyl- is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a difluoromethyl group, a thioether linkage, and a triazine ring, making it a versatile molecule with unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((ethylamino)-1,3,5-triazin-2-yl)amino)-2-methyl- typically involves multiple stepsThese reactions often employ difluoromethylating reagents such as difluoromethyl phenoxathiinium tetrafluoroborate, which is known for its stability and versatility .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to facilitate the transfer of the difluoromethyl group to the desired molecular framework . The process conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((ethylamino)-1,3,5-triazin-2-yl)amino)-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions are typically controlled to maintain the integrity of the difluoromethyl group .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines .

Wirkmechanismus

The mechanism by which Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((ethylamino)-1,3,5-triazin-2-yl)amino)-2-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, while the triazine ring can participate in hydrogen bonding and other interactions . These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((ethylamino)-1,3,5-triazin-2-yl)amino)-2-methyl- is unique due to its combination of a difluoromethyl group, a thioether linkage, and a triazine ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various scientific and industrial applications .

Eigenschaften

CAS-Nummer

103428-01-9

Molekularformel

C10H14F2N6S

Molekulargewicht

288.32 g/mol

IUPAC-Name

2-[[4-(difluoromethylsulfanyl)-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile

InChI

InChI=1S/C10H14F2N6S/c1-4-14-7-15-8(18-10(2,3)5-13)17-9(16-7)19-6(11)12/h6H,4H2,1-3H3,(H2,14,15,16,17,18)

InChI-Schlüssel

HYCDWGHRECTRNN-UHFFFAOYSA-N

Kanonische SMILES

CCNC1=NC(=NC(=N1)SC(F)F)NC(C)(C)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.